Magnesium selenite

Environmental Geochemistry Selenium Speciation Thermodynamic Databases

Magnesium selenite (MgSeO₃) provides a stoichiometrically fixed 1:1 Mg:Se ratio within a homogeneous orthorhombic crystal lattice, eliminating segregation during thermal processing to yield phase-pure selenides. Its insolubility in water coupled with solubility in dilute acids enables pH-dependent, controlled-release delivery of both Mg and Se in acidic soils and seed coatings, preventing premature leaching. With experimentally verified solubility (pK₀ = 7.56) superior to calcium and zinc selenites, it is the preferred solid phase for thermodynamic modeling of selenium mobility in pristine freshwater systems. Select this compound for applications where precise stoichiometry and dissolution behavior are non-negotiable.

Molecular Formula MgSeO3
MgO3Se
Molecular Weight 151.27 g/mol
CAS No. 15593-61-0
Cat. No. B099684
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Technical Parameters


Basic Identity
Product NameMagnesium selenite
CAS15593-61-0
Molecular FormulaMgSeO3
MgO3Se
Molecular Weight151.27 g/mol
Structural Identifiers
SMILES[O-][Se](=O)[O-].[Mg+2]
InChIInChI=1S/Mg.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2
InChIKeyXDSVFOKTYBLGNG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Selenite (CAS 15593-61-0): Technical Specifications and Research-Grade Procurement Overview


Magnesium selenite (MgSeO₃, CAS 15593-61-0) is an inorganic salt comprising magnesium cations (Mg²⁺) and selenite anions (SeO₃²⁻), structurally analogous to magnesium sulfate but with selenium substituting sulfur . The compound typically exists as a white crystalline solid, most commonly encountered as the hexahydrate (MgSeO₃·6H₂O), which is insoluble in water but soluble in dilute acids . With a molecular weight of 151.26 g/mol and a density of 2.09 g/cm³, it finds niche applications in agriculture as a microfertilizer, in materials science as a precursor for selenide synthesis, and in environmental geochemistry for understanding selenium mobility [1].

Why Magnesium Selenite Cannot Be Directly Substituted with Other Selenite Salts in Specialized Applications


Interchanging magnesium selenite with other inorganic selenites (e.g., sodium selenite, calcium selenite) or selenium sources is precluded by distinct physicochemical and functional attributes. Unlike the highly water-soluble sodium selenite, magnesium selenite exhibits near-insolubility in aqueous systems, dictating its utility in solid-state reactions and controlled-release scenarios . Furthermore, the co-delivery of both magnesium and selenium as a single, stoichiometrically defined crystalline phase—absent in simple salt mixtures—provides unique advantages in materials synthesis and agricultural formulations [1]. The subsequent quantitative evidence delineates these specific, measurable differentiators.

Quantitative Differentiation of Magnesium Selenite: Head-to-Head Solubility and Comparative Evidence


Comparative Aqueous Solubility: Magnesium Selenite vs. Calcium, Manganese, and Zinc Selenites

In a 40-week dissolution study conducted in distilled deionized water, the mean pK₀ values for four metal selenites were determined, reflecting their relative solubilities. Magnesium selenite (MgSeO₃) exhibited a mean pK₀ of 7.56, which was lower than calcium selenite (7.76) and zinc selenite (7.70), but higher than manganese selenite (7.11) [1]. A lower pK₀ corresponds to higher solubility. Thus, MgSeO₃ demonstrated the highest solubility specifically in DI water among the four compared selenites, a finding not previously documented in theoretical compilations [1]. This differential solubility in a simple aqueous matrix is critical for predicting selenium release in natural waters.

Environmental Geochemistry Selenium Speciation Thermodynamic Databases

Dual Mineral Delivery in a Defined Crystal Lattice: Stoichiometric Advantage over Physical Blends

Magnesium selenite provides both magnesium (Mg²⁺) and selenium (as selenite, SeO₃²⁻) in a fixed 1:1 molar ratio within a crystalline orthorhombic lattice, as confirmed by crystallographic analysis . This stoichiometric precision (16.07% Mg, 52.20% Se by weight) is intrinsic to the compound, contrasting with physical mixtures of sodium selenite and magnesium sulfate, which are subject to batch-to-batch variability and differential dissolution rates [1]. The defined crystal structure of MgSeO₃ ensures homogeneous elemental distribution at the molecular scale, a feature not achievable in simple salt blends.

Agricultural Microfertilizers Controlled-Release Formulations Inorganic Synthesis

pH-Dependent Solubility Profile: Selective Acidic Dissolution vs. General Water Solubility of Sodium Selenite

Magnesium selenite is characterized by insolubility in neutral water but readily dissolves in dilute acids, including selenious acid [1]. This is in stark contrast to sodium selenite, which is highly water-soluble (approximately 85 g/100 mL at 20°C) and exhibits no such pH-dependent solubility switch [2]. The acid-labile nature of magnesium selenite allows for targeted dissolution in acidic environments, such as the stomach or acidic soil microsites, providing a mechanism for controlled selenium release.

Controlled-Release Formulations Acid-Responsive Delivery Selenium Bioavailability

Optimal Use Cases for Magnesium Selenite: Research and Industrial Scenarios Derived from Quantitative Evidence


Environmental Geochemistry: Modeling Selenium Release in Low-Ionic-Strength Natural Waters

Given its experimentally verified, relatively high solubility in DI water (pK₀ = 7.56) compared to calcium and zinc selenites, magnesium selenite is the preferred solid phase for constructing thermodynamic models of selenium mobility in pristine freshwater systems. Researchers can use this compound to simulate selenite dissolution in near-neutral, low-conductivity aquifers and surface waters, where the higher solubility of MgSeO₃ may dominate selenium release [1]. This application is directly supported by the head-to-head solubility comparison in Section 3.

Precursor for Selenide-Based Materials Requiring Precise Mg:Se Stoichiometry

The fixed 1:1 Mg:Se molar ratio and defined orthorhombic crystal lattice make magnesium selenite an ideal single-source precursor for the solid-state synthesis of magnesium selenide (MgSe) or doped semiconductor materials. Unlike physical mixtures of sodium selenite and magnesium salts, which may segregate during thermal processing, the inherent homogeneity of MgSeO₃ ensures a uniform distribution of Mg and Se atoms throughout the reaction mixture, leading to more phase-pure products . This advantage is rooted in the stoichiometric evidence presented in Section 3.

Acid-Responsive Agricultural Microfertilizer Formulations

The compound's insolubility in water coupled with solubility in dilute acids enables its use as a controlled-release selenium and magnesium source in acidic soils or in seed coatings that dissolve upon contact with root exudates. This pH-dependent release mechanism, which sodium selenite lacks, prevents immediate leaching of selenium and allows for sustained nutrient delivery [2]. This scenario is a direct consequence of the solubility profile evidence detailed in Section 3.

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